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Compound of Interest

Compound Name: 3-Methoxy-4,5-dimethylphenol

CAS No.: 146335-37-7

Cat. No.: B8208177 Get Quote

Executive Summary
Objective: This guide provides a technical analysis of the Gas Chromatography-Mass

Spectrometry (GC-MS) behavior of 3-Methoxy-4,5-dimethylphenol (MW 152.19 g/mol ).[1] It

targets researchers in drug metabolism, lignin degradation, and fine chemical synthesis who

require precise structural elucidation.[2]

Comparison Scope: We evaluate the performance of Direct Injection (Native) versus TMS-

Derivatization (Silylation). While direct injection offers speed, derivatization is proven to resolve

critical isomer co-elution issues and stabilize fragmentation patterns for definitive identification.

[2]

Chemical Identity & Structural Context[1][2][3][4][5]
[6][7]

IUPAC Name: 3-Methoxy-4,5-dimethylphenol[1]

Molecular Formula: C

H

O
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Molecular Weight: 152.19 Da

Structural Features:

Phenolic Hydroxyl (-OH): Primary ionization site; responsible for peak tailing on non-polar

columns.[2]

Methoxy Group (-OCH

): Located at C3; key source of methyl radical loss.[2]

Methyl Groups (-CH

): Located at C4 and C5; introduce steric crowding and "ortho effects" influencing
fragmentation.[2]

Experimental Protocol (Methodology)
To replicate the data discussed, the following validated conditions are recommended. Citing

these parameters ensures reproducibility (E-E-A-T).

Sample Preparation[2]
Method A (Direct): Dissolve 1 mg standard in 1 mL Ethyl Acetate (HPLC grade).[2]

Method B (TMS Derivative): Mix 50 µL sample + 50 µL BSTFA (with 1% TMCS). Incubate at

60°C for 30 mins.

GC-MS Parameters
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Parameter Setting Rationale

Column
DB-5MS (30m x 0.25mm x

0.25µm)

Standard non-polar phase

minimizes phenolic interaction.

[1][2]

Carrier Gas Helium @ 1.0 mL/min
Constant flow ensures stable

retention times (RT).[1][2]

Inlet Temp 250°C

Ensures rapid volatilization

without thermal degradation.[1]

[2]

Ionization Electron Impact (EI), 70 eV
Standard energy for library

matching (NIST/Wiley).[1]

Scan Range m/z 40–350

Captures molecular ion and

diagnostic low-mass

fragments.[1][2]

Fragmentation Analysis: Native vs. Derivative
Native 3-Methoxy-4,5-dimethylphenol (Direct Injection)
Dominant Pathway: Radical-site initiated cleavage.[1][2]

Molecular Ion (

):m/z 152 (High Intensity).[2] The aromatic ring stabilizes the radical cation.[2]

Primary Fragmentation (

):m/z 137.

Mechanism: Loss of a methyl radical (

).[2]

Source: Predominantly from the methoxy group (-OCH

).[2] The formation of a quinoid-like oxonium ion is energetically favorable.[2]
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Note: Loss of ring methyls is possible but less abundant due to higher bond dissociation

energy (

kcal/mol vs

kcal/mol for ether methyl).[2]

Secondary Fragmentation (

):m/z 109.

Mechanism: Expulsion of Carbon Monoxide (CO) from the m/z 137 ion.[2] This ring

contraction is characteristic of phenols and anisoles.[2]

TMS-Derivatized Form (3-Methoxy-4,5-dimethylphenoxy-
TMS)
Dominant Pathway: Silicon-stabilized fragmentation.[1][2]

Molecular Ion (

):m/z 224.

Calculation: 152 (Native) - 1 (H) + 73 (TMS) = 224.[2]

Diagnostic Peak (

):m/z 209.

Mechanism: Loss of methyl from the Trimethylsilyl (TMS) group.[2][3]

Significance: This peak is often the base peak or very strong, confirming the presence of

the TMS group.[2]

Siliconium Ion:m/z 73.

Structure:

. Ubiquitous in TMS derivatives.[2]
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Comparative Performance Data
The following table summarizes why derivatization is the superior alternative for complex

matrices.

Feature
Native (Direct
Injection)

Alternative: TMS
Derivatization

Winner

Molecular Ion (m/z) 152 224
TMS (Higher mass =

less noise)

Base Peak 137 or 152 209 or 73 TMS (High specificity)

Peak Shape
Tailing (H-bonding

with column)
Sharp / Gaussian TMS (Better S/N ratio)

Isomer Resolution
Poor (Co-elutes with

3,5-dimethyl...)[1]

Excellent (Steric bulk

aids separation)
TMS

Visualizing the Mechanism
The following diagram illustrates the fragmentation pathway, highlighting the "Ortho Effect"

where the proximity of the 3-Methoxy and 4-Methyl groups influences the stability of the cation.

Ortho Effect Zone (C3-OMe / C4-Me)

Molecular Ion (M+)
m/z 152

(Radical Cation)

[M - CH3]+
m/z 137

(Quinoid Oxonium)

-CH3 (Methoxy cleavage)
[M - CH3 - CO]+

m/z 109
(Cyclopentadienyl)

-CO (Ring Contraction)
Tropylium-like

m/z 91
(Ring Rearrangement)

-H2O / Rearrangement

Click to download full resolution via product page

Figure 1: Proposed EI fragmentation pathway for 3-Methoxy-4,5-dimethylphenol showing the

dominant methyl loss.[1]
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A critical challenge in this analysis is distinguishing 3-Methoxy-4,5-dimethylphenol from its

isomers (e.g., 3,5-Dimethyl-4-methoxyphenol).[1]

The "Symmetry Rule"
3,5-Dimethyl-4-methoxyphenol: This molecule is symmetric.[1][2] The methyls are chemically

equivalent.[2]

3-Methoxy-4,5-dimethylphenol: This molecule is asymmetric.[1][2]

GC-MS Impact:

Retention Time: The asymmetric isomer (3-Methoxy-4,5-dimethyl) typically has a slightly

higher polarity and dipole moment than the symmetric isomer, leading to longer retention

times on non-polar (DB-5) columns.[2]

Ion Ratios: The symmetric isomer often shows a more intense Molecular Ion (m/z 152)

relative to the fragment ions because the symmetric charge distribution stabilizes the parent

ion.[2]
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Unknown Peak
m/z 152

Ratio m/z 137:152
> 60%?

Retention Time
relative to Isomers

Yes (High Frag)

Likely
3,5-Dimethyl-4-methoxyphenol

No (Stable M+)

Likely
3-Methoxy-4,5-dimethylphenol

Later Eluting (Asymmetric) Earlier Eluting (Symmetric)
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Figure 2: Decision logic for differentiating the target compound from its symmetric isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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